

# Spectroscopic Analysis of Quinoline Yellow WS: A Technical Guide

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## Compound of Interest

Compound Name: E104  
Cat. No.: B12383595

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This technical guide provides an in-depth overview of the spectroscopic analysis of Quinoline Yellow WS (Water Soluble), also known as D&C Yellow No. 10 and **E104**. Quinoline Yellow WS is a synthetic dye used in pharmaceuticals, cosmetics, and food products.<sup>[1][2][3][4][5]</sup> Its analysis is crucial for quality control, formulation development, and regulatory compliance. This document details the application of various spectroscopic techniques for the characterization and quantification of this colorant.

## Chemical Structure and Properties

Quinoline Yellow WS is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.<sup>[1][4][6]</sup> The principal components are the disulfonates.<sup>[1][6]</sup> The presence of sulfonate groups renders the molecule water-soluble.<sup>[1]</sup>

Table 1: General Properties of Quinoline Yellow WS

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Chemical Name     | Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate (principal component)                            | [1]       |
| Synonyms          | C.I. Acid Yellow 3, Food Yellow 13, D&C Yellow No. 10, E104   | [1]       |
| CAS Number        | 8004-92-0   | [1]       |
| Molecular Formula | C <sub>18</sub> H <sub>9</sub> NNa <sub>2</sub> O <sub>8</sub> S <sub>2</sub> (principal component) | [7]       |
| Molecular Weight  | 477.38 g/mol (principal component)  | [7]       |
| Appearance        | Yellow powder or granules   | [6][7]    |
| Solubility        | Soluble in water, sparingly soluble in ethanol  | [6]       |

## UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is the most common technique for the identification and quantification of Quinoline Yellow WS. The analysis relies on the absorption of ultraviolet and visible light by the chromophoric system of the molecule.

## Quantitative Data

The absorption spectrum of Quinoline Yellow WS in aqueous solution exhibits a primary maximum in the visible region and a secondary maximum in the UV region.

Table 2: UV-Visible Absorption Maxima of Quinoline Yellow WS

| Wavelength ( $\lambda_{\max}$ ) | Solvent/Medium      | Reference |
|---------------------------------|---------------------|-----------|
| ~411 nm                         | Aqueous Acetic Acid | [8]       |
| 411 $\pm$ 4 nm                  | Not specified       | [7]       |
| ~414 nm                         | Aqueous Solution    | [3]       |
| 416 nm                          | Not specified       | [1]       |
| 413 nm                          | PBS                 | [9]       |
| 223 nm                          | Water               | [6]       |

## Experimental Protocol: Quantification by UV-Vis Spectrophotometry

This protocol is based on established methods for the analysis of food and feed additives.[3][8]

Objective: To determine the concentration of Quinoline Yellow WS in a sample.

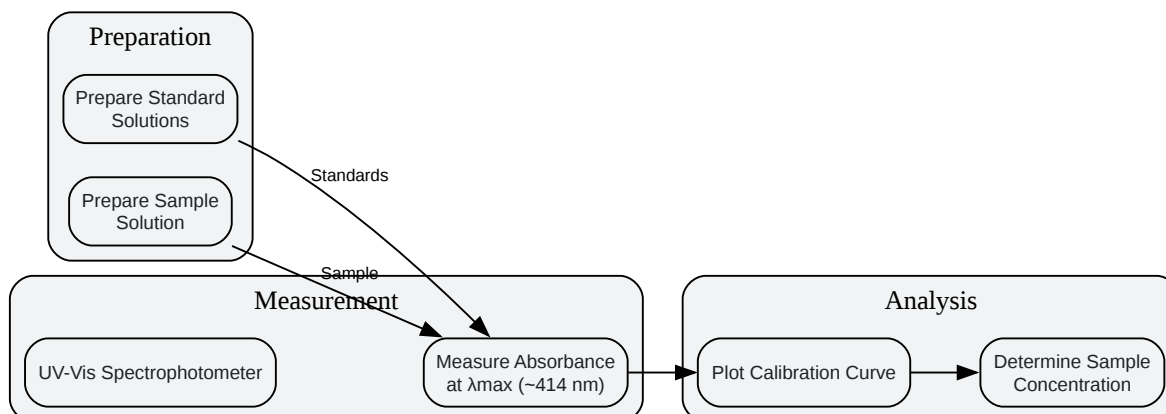
Materials:

- Quinoline Yellow WS reference standard
- Spectrophotometer-grade water
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Preparation of Standard Solutions:
  - Prepare a stock solution of Quinoline Yellow WS of a known concentration (e.g., 100  $\mu\text{g/mL}$ ) in deionized water.

- From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-10  $\mu\text{g/mL}$ ).
- Sample Preparation:
  - Dissolve a known weight of the sample containing Quinoline Yellow WS in a known volume of deionized water.
  - Filter the solution if necessary to remove any particulate matter.
  - Dilute the sample solution with deionized water to obtain a concentration that falls within the range of the calibration standards.
- Spectrophotometric Measurement:
  - Set the spectrophotometer to scan a wavelength range of 200-600 nm or measure the absorbance at the predetermined  $\lambda_{\text{max}}$  (approximately 411-416 nm).
  - Use deionized water as a blank to zero the instrument.
  - Measure the absorbance of each calibration standard and the sample solution at the  $\lambda_{\text{max}}$ .
- Data Analysis:
  - Plot a calibration curve of absorbance versus concentration for the standard solutions.
  - Determine the concentration of Quinoline Yellow WS in the sample solution by interpolating its absorbance on the calibration curve.
  - Calculate the concentration of Quinoline Yellow WS in the original sample, taking into account any dilution factors.



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UV-Vis Spectrophotometry Workflow for Quinoline Yellow WS Quantification.

## Other Spectroscopic Techniques

While UV-Vis spectrophotometry is the primary method for routine analysis, other spectroscopic techniques can provide more detailed structural information. It is important to note that comprehensive, publicly available spectra (Fluorescence, IR, Raman, NMR) specifically for Quinoline Yellow WS are limited. The following sections provide expected spectral characteristics based on the known chemical structure and data from related compounds.

## Fluorescence Spectroscopy

The quinoline moiety is known to be fluorescent. However, specific fluorescence emission data for Quinoline Yellow WS is not readily available in the reviewed literature. Studies on some quinoline derivatives show emission in the blue-green region of the spectrum. The actual fluorescence properties of Quinoline Yellow WS may be influenced by its substitution pattern and the presence of the indandione group, which could potentially quench fluorescence.

Table 3: Expected Fluorescence Properties of Quinoline Yellow WS (Hypothetical)

| Parameter             | Expected Range/Value                               | Note   |
|-----------------------|--|--|
| Excitation Wavelength | ~415 nm (corresponding to $\lambda_{\text{max}}$ ) | To be determined experimentally.                   |
| Emission Wavelength   | To be determined experimentally                    | Likely to be in the green-yellow region (>500 nm). |

### Experimental Protocol: Generalized Fluorescence Spectroscopy

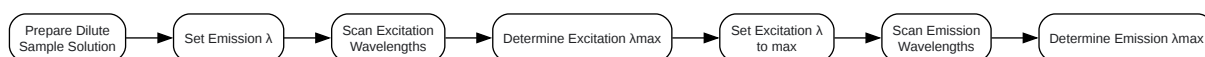
Objective: To determine the fluorescence excitation and emission spectra of Quinoline Yellow WS.

Materials:

- Quinoline Yellow WS
- Spectrofluorometer-grade solvent (e.g., water)
- Spectrofluorometer
- Quartz cuvettes

Procedure:

- Sample Preparation: Prepare a dilute solution of Quinoline Yellow WS in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
- Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 300-500 nm) to find the excitation maximum.
- Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths (e.g., 450-700 nm) to find the emission maximum.



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Workflow for Fluorescence Spectroscopy Analysis.

## Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the Quinoline Yellow WS molecule.

Table 4: Expected Characteristic IR Absorption Bands for Quinoline Yellow WS

| Wavenumber (cm <sup>-1</sup> ) | Functional Group          | Vibration                           |
|--------------------------------|---------------------------|-------------------------------------|
| ~3400                          | O-H (from absorbed water) | Stretching                          |
| 3100-3000                      | Aromatic C-H              | Stretching                          |
| 1710-1680                      | C=O (Indandione)          | Stretching                          |
| 1600-1450                      | Aromatic C=C              | Stretching                          |
| ~1200 and ~1050                | S=O (Sulfonate)           | Asymmetric and Symmetric Stretching |
| 850-750                        | Aromatic C-H              | Out-of-plane bending                |

Experimental Protocol: Generalized FTIR Spectroscopy (ATR)

Objective: To obtain the infrared spectrum of solid Quinoline Yellow WS.

Materials:

- Quinoline Yellow WS powder
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

- Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.
- Sample Spectrum: Place a small amount of the Quinoline Yellow WS powder onto the ATR crystal and apply pressure to ensure good contact.

- **Data Collection:** Collect the sample spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- **Data Processing:** The resulting spectrum is typically presented in terms of absorbance or transmittance versus wavenumber.

## Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. Specific Raman data for Quinoline Yellow WS is scarce in the literature, with some studies focusing on its application in Surface-Enhanced Raman Spectroscopy (SERS).

Table 5: Expected Characteristic Raman Shifts for Quinoline Yellow WS

| Raman Shift ( $\text{cm}^{-1}$ ) | Functional Group/Vibration |
|----------------------------------|----------------------------|
| 3100-3000                        | Aromatic C-H stretching    |
| 1600-1500                        | Aromatic ring stretching   |
| ~1350                            | Quinoline ring breathing   |
| ~1000                            | Ring breathing modes       |

### Experimental Protocol: Generalized Raman Spectroscopy

**Objective:** To obtain the Raman spectrum of solid Quinoline Yellow WS.

**Materials:**

- Quinoline Yellow WS powder
- Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)
- Microscope slide or sample holder

**Procedure:**

- **Sample Preparation:** Place a small amount of the Quinoline Yellow WS powder on a microscope slide.

- Instrument Setup: Focus the laser on the sample using the microscope objective. Set the laser power, acquisition time, and number of accumulations.
- Data Collection: Acquire the Raman spectrum over the desired spectral range (e.g., 200-3200  $\text{cm}^{-1}$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. No complete, assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for Quinoline Yellow WS were found in the reviewed literature. The complexity of the commercial dye, being a mixture of sulfonated isomers, would result in a complex NMR spectrum. The following tables provide estimated chemical shifts for the core quinoline and indandione structures.

Table 6: Estimated  $^1\text{H}$  NMR Chemical Shifts for the Quinoline Yellow WS Core Structure

| Proton                        | Estimated Chemical Shift (ppm) | Multiplicity |
|-------------------------------|--------------------------------|--------------|
| Aromatic Protons (Quinoline)  | 7.5 - 9.0                      | m            |
| Aromatic Protons (Indandione) | 7.8 - 8.2                      | m            |
| Methine Proton (Indandione)   | ~4.5 - 5.5                     | s            |

Table 7: Estimated  $^{13}\text{C}$  NMR Chemical Shifts for the Quinoline Yellow WS Core Structure

| Carbon                      | Estimated Chemical Shift (ppm) |
|-----------------------------|--------------------------------|
| C=O (Indandione)            | 190 - 200                      |
| Aromatic Carbons            | 120 - 150                      |
| Methine Carbon (Indandione) | 50 - 60                        |

### Experimental Protocol: Generalized NMR Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of Quinoline Yellow WS.

#### Materials:

- Quinoline Yellow WS
- Deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>)
- NMR spectrometer
- NMR tubes

#### Procedure:

- **Sample Preparation:** Dissolve an appropriate amount of Quinoline Yellow WS in the chosen deuterated solvent in an NMR tube.
- **Instrument Setup:** Tune and shim the NMR spectrometer for the specific solvent and nucleus to be observed.
- **Data Acquisition:** Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using standard pulse sequences.
- **Data Processing:** Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

## Summary and Conclusion

The spectroscopic analysis of Quinoline Yellow WS is essential for its quality control and regulatory assessment. UV-Vis spectrophotometry is a well-established and reliable method for the quantification of this dye, with a characteristic absorption maximum around 414 nm. While other spectroscopic techniques such as fluorescence, IR, Raman, and NMR spectroscopy can provide more detailed structural information, there is a notable lack of comprehensive, publicly available data specifically for Quinoline Yellow WS. The information provided in this guide on these latter techniques is based on the known chemistry of the molecule's constituent parts and data from related compounds. Further research to fully characterize the spectroscopic properties of Quinoline Yellow WS using these methods would be highly beneficial for the scientific and industrial communities.

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